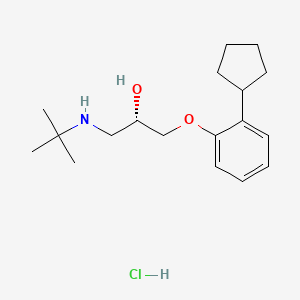

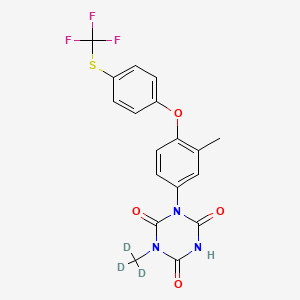

(S)-Penbutolol Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Penbutolol Hydrochloride is a beta-blocker drug that is used in the treatment of hypertension and angina pectoris. It is a selective beta-1 adrenergic receptor antagonist that reduces the heart rate and blood pressure. This drug has been extensively studied and has shown promising results in various scientific research applications.

科学的研究の応用

Chiral Separation and Identification : (Aboul‐Enein & Islam, 1989) described a high-performance liquid chromatographic method for the direct identification, stereochemical separation, and quantitation of the (+)-R-enantiomer in the clinically used (−)-S-isomer of penbutolol.

Impact on Lidocaine Kinetics : (Ochs, Skanderra, Abernethy, & Greenblatt, 1983) found that penbutolol increased the volume of distribution of lidocaine, which could suggest changes in tissue uptake patterns.

Determination in Plasma and Urine : A study by (Miner, Binkley, & Bechtol, 1984) developed a liquid-chromatographic method for determining penbutolol and its 4-hydroxy metabolite in plasma and urine.

Beta-Adrenergic Blocking Properties : (Schlanz & Thomas, 1990) described penbutolol as a noncardioselective beta-blocker with intrinsic sympathomimetic activity, useful in treating hypertension.

Effectiveness in Treating Hypertension : Research by (Torriani et al., 1987) highlighted penbutolol's efficacy in treating recently developed hypertension.

Influence on Serum Protein Binding and Pharmacodynamics : (Jorda et al., 1990) studied the decrease in penbutolol's central response and brain uptake due to changes in serum protein binding in mice.

Antagonistic Effects on Central 5-HT1A Receptors : (Hjorth, 1992) discovered that (−)-penbutolol acts as an antagonist on central 5-HT1A receptors, making it useful for studying 5-HT1 receptor-mediated functions.

Comparison with Hydrochlorothiazide in Hypertension : A study by (Plaen, Elst, & Van Ypersele de Strihou, 1981) compared the effectiveness of penbutolol with hydrochlorothiazide in hypertension treatment.

Transdermal Delivery Research : (Ita & Popova, 2016) investigated the effects of sonophoresis and chemical penetration enhancers on the transcutaneous flux of penbutolol sulfate.

Effects on Blood Pressure and Catecholamines : (Hansson & Hökfelt, 1975) observed the effects of penbutolol on blood pressure, pulse rate, and catecholamines in hypertensive patients.

特性

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZWQFLTSRCDPC-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

![Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3](/img/structure/B583630.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)